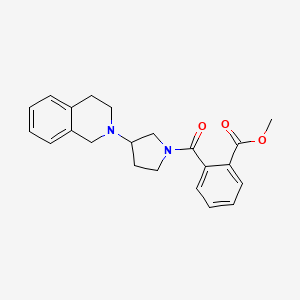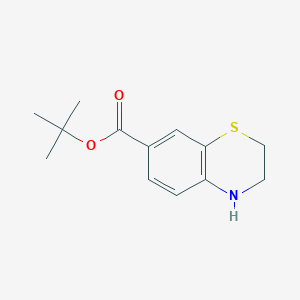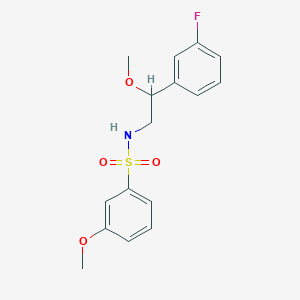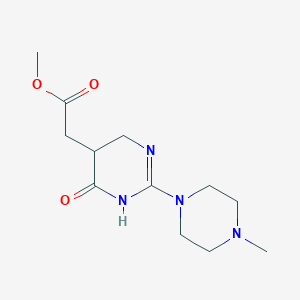
2,6-difluoro-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-difluoro-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide is a complex organic compound. Its multifaceted structure and pharmacological potential make it a subject of great interest in various scientific fields. This compound is characterized by the presence of fluorine atoms, a morpholine ring, and a tetrazole moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide can involve several steps, including the formation of the tetrazole ring and the introduction of the morpholine group. The key steps may include:
Condensation of 2,6-difluorobenzoyl chloride with the appropriate amine to introduce the amide group.
Formation of the tetrazole ring through a cycloaddition reaction involving azides and nitriles.
Introduction of the morpholine group through nucleophilic substitution.
Industrial Production Methods
For industrial-scale production, optimizing reaction conditions to increase yield and reduce by-products is essential. This can involve:
Using efficient catalysts to accelerate the reaction.
Implementing continuous flow chemistry to streamline the process.
Conducting rigorous purification steps to ensure high purity of the final compound.
化学反応の分析
Types of Reactions
2,6-difluoro-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized under specific conditions to introduce additional oxygen-containing functional groups.
Reduction: : Reduction reactions can be employed to modify specific parts of the molecule, such as reducing carbonyl groups to hydroxyl groups.
Substitution: : The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing agents: : Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution reagents: : Halogens or nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The products formed from these reactions depend on the specific reaction conditions and reagents used. For instance:
Oxidation can yield carboxylic acids or ketones.
Reduction can produce alcohols or amines.
Substitution can introduce various functional groups like halogens, nitro groups, or alkyl chains.
科学的研究の応用
2,6-difluoro-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide is used in various fields of research:
Chemistry: : It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : The compound can be investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: : Research focuses on its potential as a pharmaceutical agent, possibly targeting specific enzymes or receptors.
Industry: : It may be used in materials science for creating advanced polymers or other functional materials.
作用機序
The mechanism by which 2,6-difluoro-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide exerts its effects can involve interactions with specific molecular targets:
Molecular Targets: : Enzymes, receptors, or nucleic acids can be targeted, leading to inhibition or activation of biological pathways.
Pathways Involved: : Depending on the target, the compound can modulate signaling pathways, metabolic processes, or gene expression.
類似化合物との比較
Uniqueness
Compared to similar compounds, 2,6-difluoro-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Similar Compounds
2,6-difluorobenzamide derivatives: : Compounds with similar core structures but different substituents.
Morpholine-containing compounds: : Molecules that include the morpholine ring, offering similar pharmacological profiles.
Tetrazole derivatives: : Compounds featuring the tetrazole ring, known for their diverse biological activities.
特性
IUPAC Name |
2,6-difluoro-N-[4-[4-(2-morpholin-4-yl-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N6O4/c21-15-2-1-3-16(22)18(15)19(30)23-13-4-6-14(7-5-13)28-20(31)27(24-25-28)12-17(29)26-8-10-32-11-9-26/h1-7H,8-12H2,(H,23,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDRLNQYEDCXRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(3-chlorophenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2448525.png)

![3-((E)-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B2448530.png)
![N-{3-[5-(4-fluorophenyl)-1-(2-methoxyacetyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2448532.png)
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 3-methoxybenzoate](/img/structure/B2448533.png)
![N-[2-(5-Propan-2-yl-1,3,4-thiadiazol-2-yl)ethyl]but-2-ynamide](/img/structure/B2448535.png)
![Methyl 4-[3-methyl-4-[2-[methyl(prop-2-enoyl)amino]acetyl]piperazin-1-yl]benzoate](/img/structure/B2448536.png)

![2-{[7-(4-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B2448538.png)
![4-methyl-2-(1H-pyrrol-1-yl)-N-[2-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide](/img/structure/B2448540.png)




